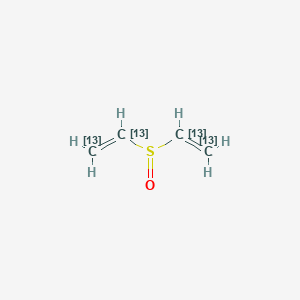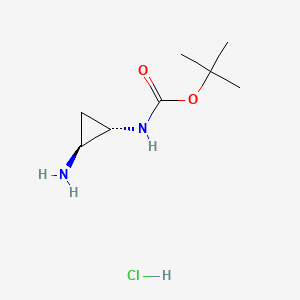
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
Übersicht
Beschreibung
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride, also known as (R)-2-chloro-N-fluoro-N-methylphenethylamine hydrochloride, is a chemical compound that is used in various scientific research applications. It is a chiral molecule that can exist in two enantiomeric forms, (R)-2-chloro-N-fluoro-N-methylphenethylamine hydrochloride and (S)-2-chloro-N-fluoro-N-methylphenethylamine hydrochloride. The (R)-enantiomer is the most widely used and studied form of the compound. This compound is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments.
Wissenschaftliche Forschungsanwendungen
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a chiral ligand in asymmetric synthesis, as it can form a stable complex with a variety of transition metal catalysts. The compound has also been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, protein-protein interactions, and signal transduction.
Wirkmechanismus
The mechanism of action of (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is not well understood. However, it is believed to interact with various proteins and receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. It is thought to act as an agonist or antagonist of these proteins and receptors, depending on the specific mechanism of action. For example, it has been shown to act as an agonist at certain G-protein coupled receptors, such as the α2A-adrenergic receptor, and as an antagonist at certain ion channels, such as the human ether-a-go-go-related gene (hERG) channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride are not well understood. However, it has been shown to have a variety of effects on the body, including an increase in heart rate, blood pressure, and respiration rate. It has also been shown to have an effect on the central nervous system, including an increase in alertness and arousal. Additionally, it has been shown to have an effect on the endocrine system, including an increase in the release of hormones such as adrenaline and noradrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it can be synthesized easily and inexpensively using a variety of methods. Additionally, it has been shown to be a stable compound, with a long shelf-life and low toxicity. However, the compound is not water soluble and can be difficult to dissolve in aqueous solutions. Additionally, the compound has a low solubility in organic solvents, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a variety of potential future directions for (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride. For example, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of the compound and its potential applications. Additionally, further research into its use as a chiral ligand in asymmetric synthesis could lead to the development of more efficient and cost-effective synthesis methods. Finally, research into its use in the study of enzyme-catalyzed reactions and the synthesis of pharmaceuticals and agrochemicals could lead to the development of new and improved compounds.
Eigenschaften
IUPAC Name |
(1R)-1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNGZJNOWRDLV-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704133 | |
| Record name | (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217464-96-4, 1332593-91-5 | |
| Record name | (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-{[(2R,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B3418856.png)






![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3418925.png)




